![molecular formula C18H22N2O3S2 B415611 N,N-diethyl-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide CAS No. 303792-64-5](/img/structure/B415611.png)
N,N-diethyl-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a useful research compound. Its molecular formula is C18H22N2O3S2 and its molecular weight is 378.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Screening : In a study focused on the synthesis of thiazolidinone derivatives, including the structure , these compounds were subjected to primary antitumor screening. They displayed moderate antitumor activity against several malignant tumor cell lines, with the UO31 renal cancer cell line being particularly sensitive to most of the tested compounds (Horishny & Matiychuk, 2020).
Synthesis and Biological Activities
Synthesis of Derivatives : The chemical framework of N,N-diethyl-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide has been utilized to create a variety of derivatives. These derivatives have been explored for their potential as anti-HCV, anticancer, and antimicrobial agents. Their synthesis involves reactions with aromatic and heterocyclic amines, leading to a series of novel compounds with evaluated biological activities (Çıkla et al., 2013).
Antibacterial and Antifungal Agents : Another research direction involves the synthesis of N-(5-(2-Cholrobenzylidene)-4-oxo-2-arylthiazolidine- 3-yl)-2-(6-methoxynephthalen-2-yl) propanamide derivatives based on the core structure of interest. These compounds have demonstrated significant antibacterial and antifungal activities, contributing to their potential as therapeutic agents (Zala, Dave, & Undavia, 2015).
Mechanism of Action
Target of Action
The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the production of melanin . Tyrosinase is responsible for the oxidation of tyrosine, a process that leads to the formation of melanin, which is a pigment that gives color to our skin, hair, and eyes.
Mode of Action
The compound interacts with tyrosinase by inhibiting its activity . It binds to the active site of the enzyme, preventing it from catalyzing the oxidation of tyrosine . This interaction results in a decrease in the production of melanin.
Biochemical Pathways
The inhibition of tyrosinase affects the melanogenesis pathway, which is responsible for the production of melanin . By inhibiting tyrosinase, the compound prevents the conversion of tyrosine to DOPAquinone, a key step in the melanogenesis pathway. This leads to a decrease in the production of melanin.
Result of Action
The result of the compound’s action is a decrease in the production of melanin . This can lead to a lightening of the skin color, as melanin is responsible for pigmentation. Therefore, this compound could potentially be used in the treatment of hyperpigmentation disorders or as a skin-whitening agent.
properties
IUPAC Name |
N,N-diethyl-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-4-19(5-2)16(21)10-11-20-17(22)15(25-18(20)24)12-13-6-8-14(23-3)9-7-13/h6-9,12H,4-5,10-11H2,1-3H3/b15-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNODCCFMEIWFRE-QINSGFPZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)CCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.